molecular formula C24H22N2O3S B2998765 Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine CAS No. 313551-99-4

Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine

Cat. No. B2998765
CAS RN: 313551-99-4
M. Wt: 418.51
InChI Key: KCZQVVRJWJJZLP-UHFFFAOYSA-N
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Description

Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine, also known as BTA, is a compound that has gained significant attention in scientific research due to its unique properties. BTA is a heterocyclic compound that contains an oxazole ring, a benzyl group, and a tosyl group. The synthesis of BTA can be achieved using various methods, including the reaction of benzylamine with tosyl chloride followed by cyclization with 4-nitrobenzoyl chloride. BTA has been shown to have potential applications in scientific research, particularly in the area of fluorescence imaging.

Scientific Research Applications

Synthesis and Chemical Reactions

  • Sulfinate Esters and Allylic Sulfones Preparation : A study by Jacobsen et al. (2017) describes the use of toluenesulfinic acid and trimethylacetyl chloride for preparing sulfinate esters from alcohols and converting Baylis-Hillman substrates into allylic sulfones. This highlights a potential application in complex organic synthesis and pharmaceutical research (Jacobsen et al., 2017).

  • CF2H-Containing Heterocycles Synthesis : Research by Fu et al. (2016) explored the visible-light-mediated oxydifluoromethylation of olefinic amides with difluoromethyl sulfones, enabling efficient synthesis of CF2H-containing benzoxazines and oxazolines. This method is significant for the development of new pharmaceuticals and materials (Fu et al., 2016).

  • Green Synthesis of Sulfonamides : Shi et al. (2009) reported an environmentally friendly method for the direct coupling of sulfonamides and alcohols, important for pharmaceutical applications, using a nanostructured catalyst. This process is notable for its high yield and eco-friendly approach (Shi et al., 2009).

Material Science and Environmental Applications

  • Adsorption Resins for Water Treatment : Zhou et al. (2018) developed tertiary amine-functionalized crosslinking polymeric resins for the adsorption of benzophenone-4 from water. This study is significant for environmental cleanup and water purification technologies (Zhou et al., 2018).

  • Benzyl Group Hydrogenolysis : A study by Hartung and Simonoff (2011) discusses the removal of benzyl groups attached to oxygen, nitrogen, or sulfur atoms. This research has implications in pharmaceutical and material sciences for the modification of molecular structures (Hartung & Simonoff, 2011).

  • Poly Vinyl Alcohol/Acrylic Acid Hydrogels Modification : Research by Aly and El-Mohdy (2015) on modifying radiation-induced poly vinyl alcohol/acrylic acid hydrogels with various amines for medical applications demonstrates the versatility of these compounds in creating advanced materials with potential biomedical applications (Aly & El-Mohdy, 2015).

properties

IUPAC Name

N,2-dibenzyl-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O3S/c1-18-12-14-21(15-13-18)30(27,28)24-23(25-17-20-10-6-3-7-11-20)29-22(26-24)16-19-8-4-2-5-9-19/h2-15,25H,16-17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCZQVVRJWJJZLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=C(OC(=N2)CC3=CC=CC=C3)NCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-(2-benzyl-4-(toluene-4-sulfonyl)-oxazol-5-YL)-amine

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